Comprehensive Technical Guide on 1-Eicosanoyl-2-octadecanoyl-sn-glycerol: Physicochemical Properties, Mass Spectrometry, and Lipidomic Workflows
Comprehensive Technical Guide on 1-Eicosanoyl-2-octadecanoyl-sn-glycerol: Physicochemical Properties, Mass Spectrometry, and Lipidomic Workflows
Executive Summary
In the realm of lipidomics and targeted mass spectrometry, diacylglycerols (DAGs) represent a highly critical yet analytically challenging class of lipids. As potent second messengers and structural intermediates, their precise quantification is paramount in understanding metabolic syndromes, signal transduction, and lipid nanoparticle (LNP) drug delivery systems. This whitepaper provides an authoritative, in-depth analysis of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol , detailing its physicochemical properties, exact mass, isotopic distribution, and a self-validating LC-MS/MS analytical workflow designed to overcome common ionization and extraction hurdles.
Structural and Physicochemical Fundamentals
1-Eicosanoyl-2-octadecanoyl-sn-glycerol, commonly referred to as DG(20:0/18:0/0:0) or 1-arachidoyl-2-stearoyl-sn-glycerol, belongs to the diacylglycerol subclass within the LIPID MAPS comprehensive classification system [1]. Structurally, it consists of a glycerol backbone where the sn-1 position is esterified with eicosanoic acid (arachidic acid, C20:0) and the sn-2 position with octadecanoic acid (stearic acid, C18:0), leaving a free hydroxyl group at the sn-3 position.
Because of its long, fully saturated acyl chains, this specific DAG is highly hydrophobic, presenting unique challenges in chromatographic elution and ionization efficiency.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄₁H₈₀O₅ |
| Molecular Weight | 653.08 g/mol |
| Monoisotopic Exact Mass | 652.6006 Da |
| LIPID MAPS ID | GL0201 (Diacylglycerols) |
| LogP (Predicted) | ~17.3 |
| Physical State (Ambient) | Solid |
Isotopic Distribution and MS Adduct Profiling
In high-resolution mass spectrometry (HRMS), relying solely on nominal mass leads to isobaric interferences, especially in complex biological matrices. The exact mass (monoisotopic mass) of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is calculated using the lowest mass isotopes (¹²C, ¹H, ¹⁶O), yielding 652.6006 Da .
Due to the large number of carbon atoms (41), the natural abundance of ¹³C (~1.07%) significantly impacts the isotopic envelope. Understanding this distribution is critical for accurate peak integration and deconvolution.
Table 2: Calculated Isotopic Distribution
| Isotope Peak | Exact Mass (Da) | Relative Abundance (%) | Primary Isotopic Contributor |
| M0 (Monoisotopic) | 652.6006 | 100.0% | All ¹²C, ¹H, ¹⁶O |
| M+1 | 653.6040 | ~45.0% | One ¹³C |
| M+2 | 654.6074 | ~10.4% | Two ¹³C or one ¹⁸O |
| M+3 | 655.6108 | ~1.6% | Three ¹³C |
During Electrospray Ionization (ESI), DAGs ionize poorly as protonated species ([M+H]⁺) due to the lack of a highly basic functional group. Instead, they readily form adducts with mobile phase modifiers.
Table 3: Common ESI Adducts [2]
| Adduct Species | Exact Mass (m/z) | Ionization Mode | Analytical Utility |
| [M+H]⁺ | 653.6079 | Positive | Low abundance; poor stability |
| [M+NH₄]⁺ | 670.6344 | Positive | Optimal for MRM ; highly stable |
| [M+Na]⁺ | 675.5898 | Positive | High abundance; poor fragmentation |
| [M+HCOO]⁻ | 697.5988 | Negative | Useful for structural confirmation |
| [M+CH₃COO]⁻ | 711.6145 | Negative | Useful for structural confirmation |
Biological Significance and Signaling Pathways
DAGs are not merely metabolic intermediates for triacylglycerol (TAG) or phospholipid synthesis; they are potent, transient second messengers. Upon receptor-mediated activation, Phospholipase C (PLC) hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and DAG. The membrane-bound DAG subsequently recruits and allosterically activates Protein Kinase C (PKC), driving downstream phosphorylation cascades.
Membrane-bound DAG signaling cascade via PLC activation and PKC binding.
Analytical Methodology: LC-MS/MS Protocol for DAG Quantification
As a Senior Application Scientist, I frequently observe laboratories struggling with DAG quantification due to poor extraction recoveries and source fragmentation. The following protocol is designed as a self-validating system : every step includes a mechanistic safeguard to ensure data integrity.
High-throughput LC-MS/MS lipidomics workflow utilizing MTBE extraction.
Step-by-Step Methodology & Causality
1. System Suitability and Internal Standardization
-
Action: Prior to extraction, spike the biological matrix with a stable isotope-labeled internal standard (e.g., DAG(15:0/15:0)-d5). Run a System Suitability Test (SST) using a neat standard mix.
-
Causality: The SST ensures the mass spectrometer is calibrated (<5 ppm mass error) and retention times are locked. The deuterated internal standard acts as the core of the self-validating system, mathematically correcting for matrix-induced ion suppression and physical extraction losses downstream.
2. Lipid Extraction (Modified Matyash Method)
-
Action: Add 1.5 mL of Methanol and 5 mL of Methyl-tert-butyl ether (MTBE) to the sample. Vortex for 1 hour at room temperature. Add 1.25 mL of MS-grade water to induce phase separation, then centrifuge at 1,000 x g for 10 minutes [3].
-
Causality: Traditional Bligh-Dyer methods use chloroform, which forms the bottom layer, forcing the analyst to pipette through the proteinaceous interphase, risking contamination. MTBE has a lower density than water; thus, the lipid-rich organic phase forms the upper layer, allowing for clean, automated, and highly reproducible recovery.
3. RP-UHPLC Separation
-
Action: Reconstitute the dried extract in Isopropanol/Acetonitrile (IPA/ACN). Inject onto a sub-2 µm C18 reverse-phase column. Use Mobile Phase A (ACN/H₂O 60:40) and Mobile Phase B (IPA/ACN 90:10), both modified with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Causality: 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is exceptionally hydrophobic. IPA is required in Mobile Phase B to provide sufficient elutropic strength to wash the lipid off the stationary phase, preventing column carryover.
4. ESI-MS/MS Detection (MRM Mode)
-
Action: Operate the mass spectrometer in Positive ESI mode. Target the [M+NH₄]⁺ precursor ion at m/z 670.6344.
-
Causality: Without ammonium formate, DAGs split their signal across [M+H]⁺ and [M+Na]⁺ species, diluting sensitivity. Sodium adducts are notoriously difficult to fragment. Ammonium formate forces the near-exclusive formation of the [M+NH₄]⁺ adduct. Upon Collision-Induced Dissociation (CID), this adduct reliably loses NH₃ and a fatty acid neutral species, yielding highly specific product ions for Multiple Reaction Monitoring (MRM) quantification.
References
- Fahy, E. et al. "Update of the LIPID MAPS comprehensive classification system for lipids." Journal of Lipid Research.
- PubChemLite. "1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5)." Université du Luxembourg.
- Matyash, V. et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.
